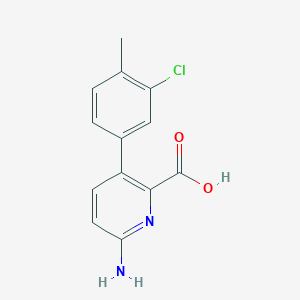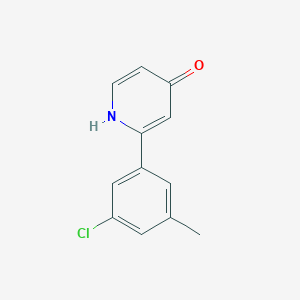
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% (6-AM3CMPPA) is a derivative of pyridine-3-carboxylic acid, which has been found to have a variety of applications in scientific research. It has been used in the synthesis of small molecules and polymers, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an agonist of the serotonin receptor, leading to increased levels of serotonin in the brain. It is also believed to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant and anxiolytic effects, as well as to increase levels of serotonin in the brain. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% is its ease of synthesis, as it can be synthesized in two steps. Additionally, it is a relatively stable compound, which makes it suitable for use in lab experiments. However, it is important to note that 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% is a relatively new compound, and its effects are not fully understood.
Direcciones Futuras
One potential future direction for 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% is the study of its effects on the central nervous system. Additionally, further research could be done to explore the potential of 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% as an anti-cancer agent. Additionally, further research could be done to explore the potential of 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% as a drug delivery system for other drugs. Finally, further research could be done to explore the potential of 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% as an anti-inflammatory agent.
Métodos De Síntesis
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% is synthesized through a two-step process. In the first step, the pyridine-3-carboxylic acid is reacted with 3-chloro-5-methylphenyl bromide in the presence of a base, such as sodium hydroxide, to produce the desired 6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95%. In the second step, the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid, 95% has been used in the synthesis of small molecules and polymers, as well as in the study of biochemical and physiological effects. It has been used in the synthesis of polymers for drug delivery systems, as well as for the study of protein-protein interactions. It has also been used in the study of enzyme-substrate interactions and the synthesis of peptides.
Propiedades
IUPAC Name |
6-amino-3-(3-chloro-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-4-8(6-9(14)5-7)10-2-3-11(15)16-12(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNVAEYPKXIXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-chloro-5-methylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














